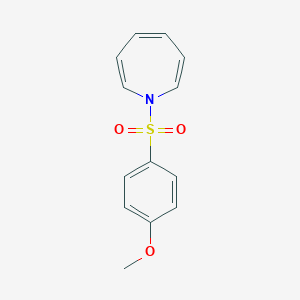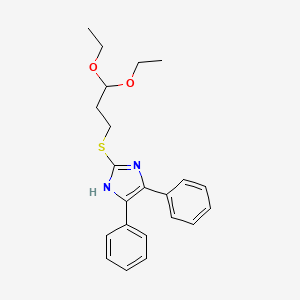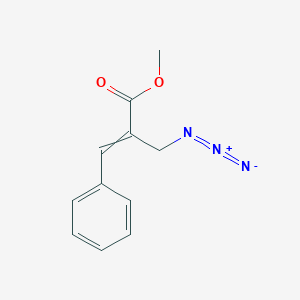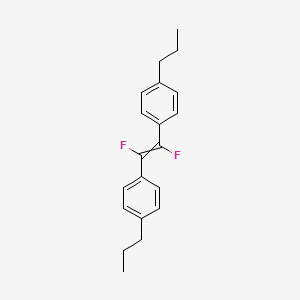
1,1'-(1,2-Difluoroethene-1,2-diyl)bis(4-propylbenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(1,2-Difluoroethene-1,2-diyl)bis(4-propylbenzene) is a complex organic compound characterized by the presence of difluoroethene and propylbenzene groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,2-Difluoroethene-1,2-diyl)bis(4-propylbenzene) typically involves the reaction of 1,2-difluoroethene with 4-propylbenzene under specific conditions. The reaction may require a catalyst to facilitate the formation of the desired product. Common catalysts used in such reactions include palladium or platinum-based catalysts. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is also common in industrial settings to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
1,1’-(1,2-Difluoroethene-1,2-diyl)bis(4-propylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups, such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst, nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, nitro compounds.
科学的研究の応用
1,1’-(1,2-Difluoroethene-1,2-diyl)bis(4-propylbenzene) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Materials Science:
Biology: Investigated for its potential use in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 1,1’-(1,2-Difluoroethene-1,2-diyl)bis(4-propylbenzene) involves its interaction with specific molecular targets and pathways. The compound’s difluoroethene moiety can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, potentially altering their function and activity. The propylbenzene groups may also contribute to the compound’s overall reactivity and binding affinity to molecular targets.
類似化合物との比較
Similar Compounds
1,1-Difluoroethylene: A simpler compound with similar difluoroethene moiety but lacks the propylbenzene groups.
1,2-Difluoroethylene: Another related compound with a different arrangement of fluorine atoms.
Dichlorodifluoroethylene: Contains chlorine atoms in addition to fluorine, leading to different chemical properties.
Uniqueness
1,1’-(1,2-Difluoroethene-1,2-diyl)bis(4-propylbenzene) is unique due to the presence of both difluoroethene and propylbenzene groups, which confer distinct chemical and physical properties
特性
CAS番号 |
135520-41-1 |
|---|---|
分子式 |
C20H22F2 |
分子量 |
300.4 g/mol |
IUPAC名 |
1-[1,2-difluoro-2-(4-propylphenyl)ethenyl]-4-propylbenzene |
InChI |
InChI=1S/C20H22F2/c1-3-5-15-7-11-17(12-8-15)19(21)20(22)18-13-9-16(6-4-2)10-14-18/h7-14H,3-6H2,1-2H3 |
InChIキー |
OBJPDGTYNOUIBF-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)CCC)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


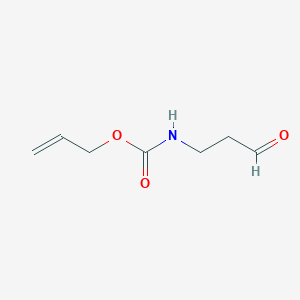
![2-Thiophen-2-yl-5-[5-[2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethyl]thiophen-2-yl]thiophene](/img/structure/B14280634.png)
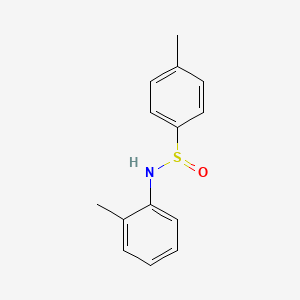
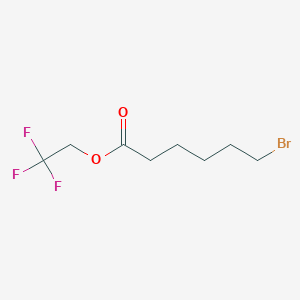
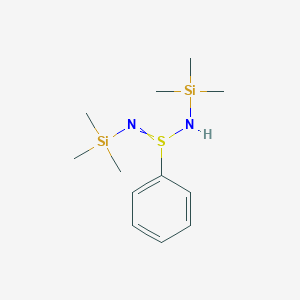
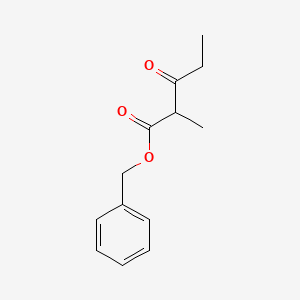
![[6-(4-Chlorophenyl)pyrimidin-4-yl]methanol](/img/structure/B14280667.png)
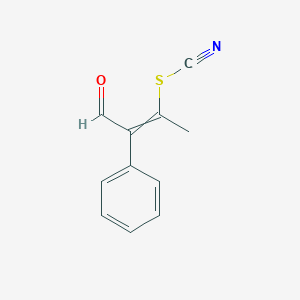
![Benzoic acid, 4-[(trifluoroethenyl)oxy]-, methyl ester](/img/structure/B14280678.png)
![Phenol, 2-[(E)-[[2-(dimethylamino)ethyl]imino]methyl]-](/img/structure/B14280679.png)

